1-(1-Bromoethyl)-3-(trifluoromethyl)benzene
Overview
Description
The compound "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" is a brominated aromatic molecule with a trifluoromethyl group and a bromoethyl side chain. This structure suggests potential reactivity due to the presence of the bromine atom, which can participate in various organic reactions, and the electron-withdrawing trifluoromethyl group, which can influence the electronic properties of the benzene ring.
Synthesis Analysis
The synthesis of brominated aromatic compounds is often achieved through halogenation reactions. For instance, "1-Bromo-3,5-bis(trifluoromethyl)benzene" was synthesized by treating "1,3-bis(fluoromethyl)benzene" with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This method could potentially be adapted for the synthesis of "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structures of related compounds like "1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene" have been reported, providing insights into the molecular conformation and packing in the solid state . Such structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo palladium-catalyzed cross-coupling reactions, as seen with ethynylferrocene compounds . The bromine atom in "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" could similarly participate in cross-coupling reactions to form various organic products. Additionally, the presence of the trifluoromethyl group could influence the reactivity and selectivity of these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(1-Bromoethyl)-3-(trifluoromethyl)benzene" can be inferred from related compounds. For instance, the presence of rotational isomers and their behavior upon heating has been observed in "1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene" . The electron-withdrawing trifluoromethyl group could also affect the compound's boiling point, density, and refractive index. The compound's reactivity towards nucleophiles, such as organolithium or Grignard reagents, could be explored based on the reported conversion of similar aryl bromides .
Scientific Research Applications
Catalytic Trifluoromethylation : Methyltrioxorhenium acts as a catalyst for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, involving hypervalent iodine reagent 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Mejía & Togni, 2012).
Synthesis of Naphthalenes and Naphthols : Treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide leads to the generation of various phenyllithium intermediates, which can be further converted into naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Preparation of Grignard Reagents : An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene and the safe preparation of Grignard reagents from the precursor bromides has been developed (Leazer et al., 2003).
Synthesis of Biaryls : 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes have been used in Diels–Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).
Propanone Synthesis : Synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone has been achieved from 1-bromo-3-(trifluoromethyl)benzene, showcasing a high yield under specific conditions (Qiao Lin-lin, 2009).
Radical Addition Reactions in Aqueous Media : The study of bromine atom-transfer radical addition in aqueous media has been conducted, highlighting the solvent effect on these reactions (Yorimitsu et al., 2001).
Safety And Hazards
“1-(1-Bromoethyl)-3-(trifluoromethyl)benzene” is classified as dangerous . It has hazard statements H314-H290, indicating that it causes severe skin burns and eye damage . The precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338-P310-P406-P405 .
properties
IUPAC Name |
1-(1-bromoethyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(10)7-3-2-4-8(5-7)9(11,12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBWDFPJLDDEPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975181 | |
Record name | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |
CAS RN |
59770-96-6 | |
Record name | 1-(1-Bromoethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-Methyl-3-(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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